molecular formula C25H25Cl2N3O4 B13992909 (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] CAS No. 17683-78-2

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]

Cat. No.: B13992909
CAS No.: 17683-78-2
M. Wt: 502.4 g/mol
InChI Key: KMDDTZYEJZEESX-UHFFFAOYSA-N
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Description

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] (CAS 17683-78-2) is a chemical compound with a molecular formula of C25H25Cl2N3O4 and a molecular weight of 502.39000 . This research chemical has demonstrated significant potential in biochemical and agricultural research, particularly for its fungicidal and antiprotozoal properties. Studies have shown its relevance in methods for controlling fungal pathogens that attack plants, indicating its value in agricultural science for protecting crops like wheat, rice, and barley . Furthermore, this compound is investigated for its activity against protozoan infections, contributing to the development of new antimicrobial therapies . Its mechanism of action, while specific to the research context, is an area of active investigation to determine its full potential in scientific applications. Researchers utilize this compound exclusively for in vitro studies to explore these pathways. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

17683-78-2

Molecular Formula

C25H25Cl2N3O4

Molecular Weight

502.4 g/mol

IUPAC Name

2-[benzyl-[2-[(4-chlorophenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C25H25Cl2N3O4/c26-20-6-10-22(11-7-20)28-24(31)33-16-14-30(18-19-4-2-1-3-5-19)15-17-34-25(32)29-23-12-8-21(27)9-13-23/h1-13H,14-18H2,(H,28,31)(H,29,32)

InChI Key

KMDDTZYEJZEESX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCOC(=O)NC2=CC=C(C=C2)Cl)CCOC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of bis-carbamate derivatives with benzylimino and chlorophenyl groups generally involves:

  • Formation of the diethane-2,1-diyl backbone with benzylimino substitution.
  • Introduction of carbamate groups through reaction with chloro-substituted phenyl isocyanates or chlorophenyl carbamoyl chlorides.
  • Use of appropriate bases and solvents to facilitate nucleophilic substitution and carbamate formation.

This approach aligns with common procedures for carbamate synthesis, where an amine reacts with an isocyanate or carbamoyl chloride to form the carbamate linkage.

Specific Synthetic Routes and Reagents

While direct literature on "(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]" is limited, closely related carbamate derivatives and bis-heterocyclic compounds provide insight into viable synthetic methods.

  • Step 1: Preparation of the benzylimino diethane backbone

    This intermediate can be prepared by condensation of benzylamine with a suitable dihaloalkane such as 1,2-dichloroethane or by reductive amination of benzaldehyde with ethylenediamine derivatives.

  • Step 2: Carbamate formation

    The benzylimino diethane intermediate is reacted with 4-chlorophenyl isocyanate or 4-chlorophenyl carbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at controlled temperatures to avoid side reactions.

  • Step 3: Purification

    The crude product is purified by recrystallization or chromatographic techniques to isolate the bis-carbamate compound with high purity.

Example Reaction Conditions from Related Compounds

From patent literature and research articles on structurally related carbamate and bis-heterocyclic compounds, the following conditions are common:

Step Reagents & Conditions Purpose Reference
1 Benzylamine + 1,2-dichloroethane, reflux or room temp. Formation of benzylimino diethane ,
2 4-Chlorophenyl isocyanate + benzylimino intermediate, triethylamine base, dichloromethane solvent, 0-25°C Carbamate linkage formation ,
3 Washing with brine, drying over sodium sulfate, filtration Purification
4 Recrystallization from ethanol or acetone Final purification

Mechanistic Insights

The carbamate formation mechanism involves nucleophilic attack by the amine nitrogen on the electrophilic carbon of the isocyanate group, forming a carbamate linkage. The presence of the 4-chlorophenyl group influences reactivity and steric effects, often requiring careful temperature control to maximize yield and minimize side products.

Research Discoveries and Data

Analytical Characterization

Characterization of the synthesized compound typically includes:

Yield and Purity Data

From analogous bis-carbamate syntheses, yields typically range from 70% to 95%, depending on reaction conditions and purification methods.

Parameter Typical Range Notes
Reaction Yield 70% - 95% Higher yields with controlled temp
Melting Point 150°C - 180°C Dependent on purity and crystallinity
Purity (HPLC) >95% Confirmed by chromatographic analysis

Comparative Studies

Comparisons with related bis-carbamate compounds show that substitution on the phenyl ring (like 4-chloro) affects solubility and reactivity, often improving the stability of the carbamate linkage and biological activity profiles.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Outcome/Notes
Backbone formation Benzylamine + 1,2-dichloroethane, reflux Benzylimino diethane intermediate
Carbamate formation 4-Chlorophenyl isocyanate, triethylamine, DCM, 0-25°C Formation of bis-carbamate linkage
Work-up Wash with brine, dry over Na2SO4, filter Removal of impurities
Purification Recrystallization from ethanol or acetone High purity final product
Characterization IR, NMR, MS, elemental analysis Confirmation of structure and purity

Chemical Reactions Analysis

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] has several scientific research applications:

Mechanism of Action

The mechanism of action of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
Target Compound C₂₅H₂₅Cl₂N₃O₄ 502.39 Benzylimino, chlorophenyl carbamates High LogP (6.44), low volatility
Compound 3d C₃₄H₂₈Cl₂N₂O₆ 631.50 Naphthalimide, benzoate esters IR C=O stretches at 1718–1664 cm⁻¹
Compound 5b C₂₈H₂₈N₄O₆Si 548.62 Silanediyl, nitrophenyl carbamates High disassembly rate (1733 M⁻¹ min⁻¹)
(Phenylimino)diethane-2,1-diyl bis(4-methylbenzenesulfonate) C₂₄H₂₇NO₆S₂ 489.60 Sulfonate esters Lower boiling point (663.1°C)

Key Findings

  • Structural Impact on Reactivity: Silicon-containing analogs (e.g., 5b) exhibit enhanced reactivity due to electrophilic silicon, while the target compound’s benzylimino group confers stability .
  • Functional Group Influence : Carbamates in the target compound and 5b show divergent disassembly behaviors—carbamates resist complete breakdown compared to carbonates .
  • Applications : Sulfur-rich analogs (e.g., Compound 12) are tailored for electrochemical applications, whereas the target compound’s high lipophilicity may favor use in hydrophobic matrices .

Biological Activity

(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] (CAS Number: 17683-78-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including antimicrobial and cytotoxic effects, as well as structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] can be represented as follows:

C25H25Cl2N3O4\text{C}_{25}\text{H}_{25}\text{Cl}_2\text{N}_3\text{O}_4

This compound features two 4-chlorophenyl carbamate groups linked by a benzylimino diethane moiety, which is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]. It has shown promising results against various bacterial strains. For instance, a study highlighted that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The effectiveness of these compounds was compared to clinically used antibiotics such as ampicillin and isoniazid, demonstrating comparable or superior efficacy in some cases .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (µg/mL)Comparison Drug
(Benzylimino)diethane-2,1-diyl bis...Staphylococcus aureus5Ampicillin
(Benzylimino)diethane-2,1-diyl bis...Enterococcus faecalis10Isoniazid
CinnamamidesMycobacterium tuberculosis<1Rifampicin

Cytotoxicity

In addition to its antimicrobial properties, the cytotoxic effects of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] have been investigated. Studies indicate that this compound exhibits selective cytotoxicity towards cancer cell lines while demonstrating low toxicity towards normal mammalian cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects.

Case Study: Cytotoxicity Assessment

A specific case study evaluated the cytotoxic effects on various cancer cell lines. The results indicated that the compound had an IC50 value in the low micromolar range against several tumorigenic cell lines, suggesting significant potential for further development as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] is essential for optimizing its biological activity. Modifications to the phenyl rings and the carbamate groups can lead to variations in potency and selectivity. Research has indicated that the presence of electron-withdrawing groups, such as chlorine atoms on the phenyl rings, enhances antibacterial activity while maintaining low cytotoxicity .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of Cl on phenyl ringsIncreased antibacterial potency
Alteration of alkyl chain lengthAffects lipophilicity and cell permeability
Substitution at carbamate nitrogenModulates cytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Condensation reaction : React benzylamine derivatives with diethyl oxalate to form the diimine backbone.

Carbamate coupling : Introduce 4-chlorophenyl carbamate groups using carbonyldiimidazole (CDI) or phosgene derivatives as activating agents.
Key parameters include solvent selection (e.g., anhydrous DMF or THF), temperature control (0–25°C), and stoichiometric ratios (1:2 for diimine to carbamate precursors). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Structural validation requires 1H^1H NMR and LC-MS to confirm imine and carbamate linkages .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H^1H NMR : Key signals include imine protons (δ 8.1–8.3 ppm), aromatic protons from 4-chlorophenyl groups (δ 7.2–7.4 ppm), and methylene protons in the ethane-1,2-diyl backbone (δ 3.8–4.2 ppm).
  • LC-MS (ESI) : Expected molecular ion peaks at m/zm/z ~500–520 (M+H+^+) with isotopic patterns reflecting chlorine atoms.
  • IR Spectroscopy : Carbamate C=O stretches (1700–1750 cm1^{-1}) and N-H bends (1530–1570 cm1^{-1}) confirm functional groups .

Q. How can researchers assess the purity of this compound for biological assays?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity thresholds >95% are required for in vitro studies. Quantify residual solvents (e.g., DMF, THF) via GC-MS, adhering to ICH guidelines (<500 ppm). Impurity profiling should include identification of byproducts like unreacted 4-chlorophenyl isocyanate or hydrolyzed carbamates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylimino group) affect biological activity?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy, amino) substituents. Biological testing (e.g., enzyme inhibition, cytotoxicity) should correlate with computational docking simulations to identify key binding interactions. For example, bulky substituents may sterically hinder target binding, while electron-withdrawing groups enhance electrophilic reactivity at the carbamate moiety .

Q. What analytical challenges arise in detecting degradation products of this compound under physiological conditions?

  • Methodological Answer : Hydrolysis of the carbamate group generates 4-chlorophenylamine and CO2_2, detectable via LC-HRMS. Use deuterated solvents (D2 _2O) in stability studies to track degradation kinetics. Advanced techniques like 1H^1H-15N^{15}N HSQC NMR or MALDI-TOF imaging can localize degradation in biological matrices. Contradictions in stability data may arise from pH variations (e.g., lysosomal vs. cytoplasmic environments) .

Q. How can researchers resolve contradictions in reported toxicological profiles of structurally similar compounds?

  • Methodological Answer : Compare in vitro (e.g., Ames test, micronucleus assay) and in vivo (rodent toxicity) data while controlling for variables:

  • Impurity profiles : Trace dichloroethane derivatives (e.g., from incomplete synthesis) may confound results .
  • Metabolic pathways : Cytochrome P450 isoforms may produce reactive intermediates not accounted for in static assays.
    Cross-reference with databases like NIST Chemistry WebBook for physicochemical properties (e.g., logP, solubility) to reconcile discrepancies .

Q. What computational strategies predict the compound’s interaction with neurotransmitter receptors (e.g., GluA2)?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., CHARMM36) to assess conformational stability.
  • Docking Studies : Use AutoDock Vina to map binding poses, focusing on hydrogen bonds between carbamate carbonyls and receptor arginine residues.
    Validate predictions with electrophysiological assays (e.g., patch-clamp) measuring ion channel modulation. Contradictions may arise from solvent model inaccuracies or overlooked allosteric binding sites .

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